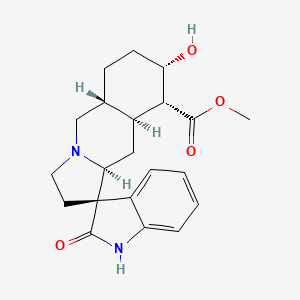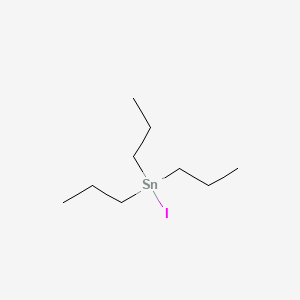![molecular formula C16H23N3O7S B13765052 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium CAS No. 112997-69-0](/img/structure/B13765052.png)
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium is a complex organic compound with the molecular formula C16H23N3O7S. This compound is known for its unique chemical structure, which includes an acetylsulfamoyl group attached to an anilino moiety, and a morpholin-4-ium ion. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form 4-(acetylsulfamoyl)aniline. This intermediate is then reacted with succinic anhydride to produce 4-[4-(acetylsulfamoyl)anilino]-4-oxobutanoic acid. Finally, the acid is neutralized with morpholine to yield the desired morpholin-4-ium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylsulfamoyl group or the anilino moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the anilino and acetylsulfamoyl groups.
Reduction: Reduced forms of the acetylsulfamoyl group.
Substitution: Substituted derivatives at the anilino or acetylsulfamoyl positions.
Wissenschaftliche Forschungsanwendungen
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium involves its interaction with specific molecular targets. The acetylsulfamoyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The anilino moiety can interact with aromatic residues in proteins, enhancing binding affinity. The morpholin-4-ium ion can stabilize the compound in aqueous environments, facilitating its transport and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium
- 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium
Uniqueness
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium is unique due to its combination of an acetylsulfamoyl group, anilino moiety, and morpholin-4-ium ion. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the morpholin-4-ium ion enhances the compound’s solubility and stability in aqueous environments, making it more suitable for biological applications .
Eigenschaften
CAS-Nummer |
112997-69-0 |
|---|---|
Molekularformel |
C16H23N3O7S |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
4-[4-(acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium |
InChI |
InChI=1S/C12H14N2O6S.C4H9NO/c1-8(15)14-21(19,20)10-4-2-9(3-5-10)13-11(16)6-7-12(17)18;1-3-6-4-2-5-1/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15)(H,17,18);5H,1-4H2 |
InChI-Schlüssel |
FPFKWPIHJJBWGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)[O-].C1COCC[NH2+]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


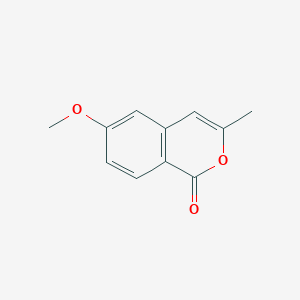
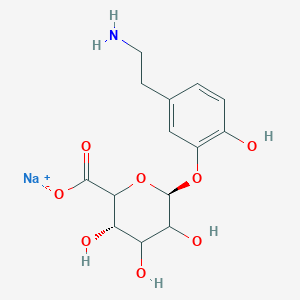
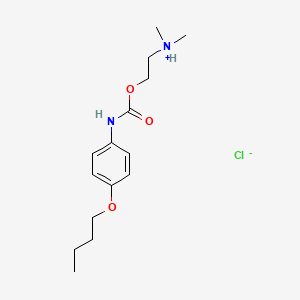
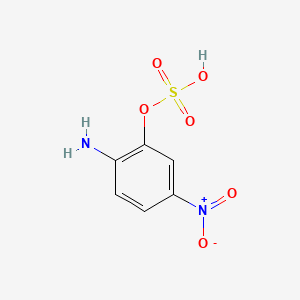
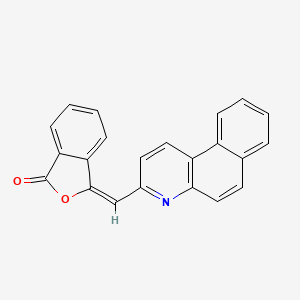
![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
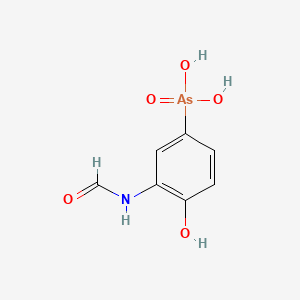

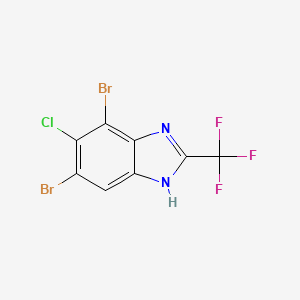
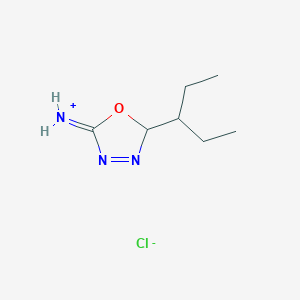
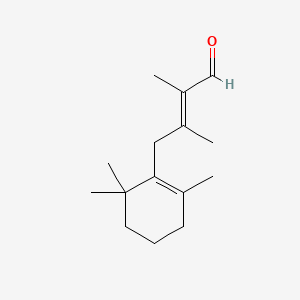
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)
